1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((3,4-dimethoxyphenyl)thio)methyl)-, dihydrochloride
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Overview
Description
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((3,4-dimethoxyphenyl)thio)methyl)-, dihydrochloride is a complex organic compound with a molecular formula of C31H38F2N2O3S This compound is known for its unique structural features, which include a piperazine ring, fluorophenyl groups, and a dimethoxyphenyl thioether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((3,4-dimethoxyphenyl)thio)methyl)-, dihydrochloride involves multiple steps, including the formation of the piperazine ring, the introduction of fluorophenyl groups, and the attachment of the dimethoxyphenyl thioether moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((3,4-dimethoxyphenyl)thio)methyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the fluorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs. These products can have distinct chemical and biological properties, making them valuable for further research and applications.
Scientific Research Applications
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((3,4-dimethoxyphenyl)thio)methyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((3,4-dimethoxyphenyl)thio)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Piperazineethanol
- 4-(4,4-bis(4-fluorophenyl)butyl)piperazine
- alpha-(((3,4-dimethoxyphenyl)thio)methyl)piperazine
Uniqueness
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((3,4-dimethoxyphenyl)thio)methyl)-, dihydrochloride is unique due to its combination of structural features, including the piperazine ring, fluorophenyl groups, and dimethoxyphenyl thioether moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
143760-15-0 |
---|---|
Molecular Formula |
C31H40Cl2F2N2O3S |
Molecular Weight |
629.6 g/mol |
IUPAC Name |
1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(3,4-dimethoxyphenyl)sulfanylpropan-2-ol;dihydrochloride |
InChI |
InChI=1S/C31H38F2N2O3S.2ClH/c1-37-30-14-13-28(20-31(30)38-2)39-22-27(36)21-35-18-16-34(17-19-35)15-3-4-29(23-5-9-25(32)10-6-23)24-7-11-26(33)12-8-24;;/h5-14,20,27,29,36H,3-4,15-19,21-22H2,1-2H3;2*1H |
InChI Key |
OFTNMGGBBFFPEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)SCC(CN2CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)O)OC.Cl.Cl |
Origin of Product |
United States |
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